molecular formula C6H11NO3S B1618249 N-Acetyl-DL-homocysteine CAS No. 55585-92-7

N-Acetyl-DL-homocysteine

Cat. No. B1618249
CAS RN: 55585-92-7
M. Wt: 177.22 g/mol
InChI Key: REYLLNRLWCBKCM-UHFFFAOYSA-N
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Description

N-Acetyl-DL-homocysteine, also known as Citiolone, is a derivative of homocysteine . It is used in the synthesis of thiolated cationic polyaspartamides, which have potential applications in drug delivery and regenerative medicine .


Molecular Structure Analysis

The molecular structure of N-Acetyl-DL-homocysteine is C6H9NO2S . It is a five-membered cyclic thioester of the amino acid homocysteine . Further details about its molecular structure are not available in the search results .


Chemical Reactions Analysis

N-Acetyl-DL-homocysteine can be converted into stiff hydrogels under mild reaction conditions through oxidation-induced intermolecular disulfide formation . It is also used as a reagent in organic syntheses .


Physical And Chemical Properties Analysis

N-Acetyl-DL-homocysteine is a white crystalline substance with a melting point of 109-111 °C . Its molecular weight is 159.21 .

Scientific Research Applications

Neurotoxicity and Antidotal Efficacy

N-Acetyl-DL-homocysteine (NAHT) has been studied for its potential in treating neurotoxicity. In a study involving mice, NAHT was used in combination with other substances like glutathione and vitamins to treat methylmercury chloride intoxication. This research suggested that certain antidotes could significantly recover enzyme activity in different tissues, highlighting the potential of multi-chelation therapy rather than monotherapy for treating methylmercury poisoning (Bapu, Sood, & Nivsarkar, 2003).

Cognitive Impairment and Dementia

Research involving homocysteine, closely related to N-Acetyl-DL-homocysteine, has shown that elevated blood levels of homocysteine are a risk factor for cognitive impairment and dementia. A study demonstrated that the administration of antioxidants like N-acetylcysteine along with B vitamins to cognitively impaired patients with hyperhomocysteinemia resulted in clinical and cognitive improvements. This indicates a potential therapeutic application of N-acetylcysteine in managing cognitive disorders related to high homocysteine levels (McCaddon, 2006).

Homocysteine Analysis in Clinical Research

The measurement of homocysteine levels in biological samples is crucial for understanding its role in various diseases. A modified HPLC method was developed for this purpose, using N-acetyl-cysteine as an internal standard. This advancement in analytical techniques enables more accurate evaluation of homocysteine levels, essential for both clinical and research applications, particularly in studying cardiovascular diseases and metabolic disorders (Durand et al., 1996).

Hyperhomocysteinemia and Cardiovascular Health

Elevated plasma homocysteine levels, often studied in conjunction with compounds like N-Acetyl-DL-homocysteine, are associated with neurotoxicity and cardiovascular risks. Research has shown that increased plasma homocysteine can negatively impact cerebral metabolic concentrations, suggesting a neurotoxic effect in vivo. This relationship underscores the importance of regulating homocysteine levels for maintaining cardiovascular and neurological health (Bisschops, van der Graaf, Mali, & van der Grond, 2004).

Safety and Hazards

N-Acetyl-DL-homocysteine is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is harmful if swallowed, and contact with skin or eyes should be avoided . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

2-acetamido-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLLNRLWCBKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970927
Record name N-(1-Hydroxyethylidene)homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55585-92-7
Record name N-Acetylhomocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55585-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Homocysteine, N-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055585927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the exact mechanism remains unclear, NAHT is proposed to act as a chelating agent, binding to methylmercury and facilitating its elimination from the body. This interaction potentially reduces methylmercury's inhibitory effects on various enzymes and mitigates its neurotoxic effects. [, , , ]

ANone: Research indicates that methylmercury inhibits several crucial enzymes, including acid phosphatase, alkaline phosphatase, adenosine triphosphatases (ATPases), arylsulfatases, and glycosidases. NAHT treatment has demonstrated varying degrees of success in restoring the activity of these enzymes in different tissues, suggesting a potential therapeutic benefit. [, , , , , , , ]

ANone: The molecular formula for N-Acetyl-DL-homocysteine is C7H13NO3S, and its molecular weight is 191.25 g/mol.

ANone: Unfortunately, the provided research papers do not delve into the spectroscopic characterization of NAHT.

ANone: The provided research focuses on NAHT's biological activity and does not elaborate on its material compatibility or stability under different conditions.

ANone: The provided research primarily focuses on the therapeutic potential of NAHT, particularly in the context of methylmercury toxicity. No catalytic properties or applications are discussed.

ANone: The provided research papers are primarily experimental and do not discuss computational studies, simulations, or QSAR models related to NAHT.

ANone: While direct comparisons with other thiol compounds are limited in these studies, one study found N-acetyl-DL-penicillamine to be more effective than NAHT in mobilizing mercury from tissues. This observation suggests that structural differences within the thiol compound class can impact efficacy, warranting further investigation into SAR. []

ANone: The provided research primarily focuses on the in vivo effects of NAHT and does not offer insights into its stability or formulation strategies.

ANone: Although not explicitly investigated, the research suggests that NAHT can cross the blood-brain barrier and reach various tissues, including the brain, spinal cord, liver, and kidneys, indicating its ability to access potential sites of methylmercury accumulation. [, , ]

ANone: Researchers primarily employed rodent models, specifically mice and rats, to investigate the therapeutic potential of NAHT in combating methylmercury-induced toxicity. [, , , , , , , , , , , ]

ANone: The provided research does not touch upon resistance mechanisms related to NAHT.

ANone: While NAHT demonstrated some therapeutic potential, one study found it to be toxic in monkeys. Additionally, combining NAHT with certain vitamins unexpectedly increased mercury levels in some tissues. These findings highlight the need for comprehensive safety assessments before considering therapeutic applications. [, ]

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